6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid
Beschreibung
Eigenschaften
IUPAC Name |
6-pyrazol-1-yl-2-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(19)10-4-5-11(17-9-3-6-14-17)15-12(10)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWOHUDZGSCHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=N2)N3C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid typically involves multi-step organic reactions. One common approach is to start with nicotinic acid and introduce the pyrazole and pyrrolidine groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the realm of chemistry, 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
The compound is utilized in biological research to study enzyme interactions and receptor binding. Its ability to modulate biological targets makes it valuable for understanding various biochemical processes. For instance, it has been investigated for its effects on certain enzymes involved in metabolic pathways .
Medicine
In medicinal chemistry, this compound shows promise as a therapeutic agent due to its interactions with biological targets. It has been evaluated for potential applications in treating conditions such as cancer, inflammation, and neurological disorders. Preliminary studies indicate that derivatives of this compound may exhibit significant pharmacological activities, including anticancer and anti-inflammatory effects .
Industry
Industrially, 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid can be employed in developing new materials with specific properties. Its unique chemical structure may contribute to innovations in material science, particularly in creating polymers or coatings with enhanced characteristics.
Case Studies
Case Study 1: Anticancer Activity
A study explored the anticancer properties of derivatives of 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid against various cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting potential for further development as an anticancer drug .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that it could effectively inhibit enzyme activity, leading to altered metabolic processes that may be beneficial in treating metabolic disorders .
Wirkmechanismus
The mechanism of action of 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogs
The following table compares key structural and functional properties of 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid with related compounds:
Key Differences and Implications
Bioactivity :
- The pyrrolidine substituent in the target compound may confer superior binding to kinase active sites compared to simpler analogs like 6-(1H-Pyrazol-1-yl)nicotinic acid. Pyrrolidine’s nitrogen can engage in salt bridges or protonation-dependent interactions, as seen in TRK inhibitors ().
- Imidazole-containing analogs (e.g., 6-(1H-Imidazol-1-yl)nicotinic acid) exhibit higher basicity, which may alter pharmacokinetics but reduce selectivity in certain targets .
Solubility and Permeability :
- The free carboxylic acid group in 6-(1H-Pyrazol-1-yl)nicotinic acid limits its passive diffusion, whereas esterified derivatives (e.g., methyl ester) show improved LogP values (~1.2 vs. ~0.5 for the acid) .
- The pyrrolidine group in the target compound could balance polarity and lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted therapies.
Synthetic Accessibility :
- 6-(1H-Pyrazol-1-yl)nicotinic acid is commercially available (17 suppliers, ), facilitating its use as a precursor. In contrast, the pyrrolidine-substituted variant likely requires multi-step synthesis, such as Buchwald-Hartwig amination or nucleophilic substitution (inferred from ).
Biologische Aktivität
6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid involves a multi-step process that typically starts with nicotinic acid derivatives. The compound can be synthesized through the condensation of pyrrolidine and pyrazole derivatives, yielding a variety of products with different functional groups. The yields for these reactions can vary significantly, often ranging from 16% to 65% depending on the specific conditions and reagents used during synthesis .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Escherichia coli | 15.62 |
| Bacillus subtilis | 1.95 |
These results indicate that the compound exhibits potent antibacterial activity, especially against Staphylococcus aureus, which is known for its resistance to many antibiotics .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity. In vitro tests indicated efficacy against several fungal strains, including Candida albicans. The MIC values for antifungal activity were less pronounced but still suggest a potential for therapeutic applications in treating fungal infections .
Study 1: Antimicrobial Efficacy
In a study evaluating various pyrrolidine derivatives, 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid was found to inhibit the growth of Staphylococcus aureus effectively. The study concluded that modifications in the chemical structure could enhance antimicrobial potency, suggesting further exploration into structure-activity relationships (SAR) .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid with various biological targets. These studies indicated strong interactions with bacterial enzymes, supporting its role as a potential lead compound for developing new antibiotics .
Q & A
Basic: What are the recommended synthetic routes for 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid?
Methodological Answer:
The synthesis typically involves sequential heterocyclic coupling and functionalization. Key steps include:
- Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions (e.g., H₂SO₄ or acetic acid) .
- Nicotinic Acid Functionalization : Substitution at the 2-position of the nicotinic acid core using pyrrolidine under nucleophilic aromatic substitution (SNAr) conditions (e.g., DMF, 80–100°C) .
- Cross-Coupling : Suzuki-Miyaura or Ullmann coupling for attaching the pyrazole moiety to the nicotinic acid scaffold, using Pd catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide as a co-catalyst .
Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Basic: How is 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinic acid characterized structurally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Pyrazole protons resonate at δ 7.5–8.5 ppm, while pyrrolidine signals appear at δ 1.5–3.0 ppm .
- Infrared Spectroscopy (IR) : Carboxylic acid C=O stretch at ~1700 cm⁻¹; pyrazole C=N absorption at ~1600 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?
Methodological Answer:
- Reaction Optimization : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. For SNAr reactions, elevated temperatures (100–120°C) and polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency. Copper(I) additives (e.g., CuI) improve heterocyclic coupling yields by 15–20% .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate intermediates with ≥90% recovery .
Advanced: How can stability studies be designed for this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under N₂ atmosphere. Typical stability ranges for pyrazole derivatives: 150–200°C .
- Light Sensitivity : Store samples in amber vials and monitor photodegradation under UV/Vis light (300–800 nm) using spectrophotometry .
Advanced: What computational methods predict the reactivity of the pyrazole-pyrrolidine-nicotinic acid system?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-31G(d) basis sets are standard for heterocycles .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess aggregation tendencies .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize bioactivity assays .
Advanced: How to resolve contradictory data in biological activity studies of this compound?
Methodological Answer:
- Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to validate potency variations .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific binding .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to rule out assay interference from degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
